2-Pyrrolidin-3-yloxyacetic acid;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Pyrrolidin-3-yloxyacetic acid;hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains an acetic acid group attached to the pyrrolidine ring via an oxygen atom.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrolidine derivatives are known to undergo various chemical reactions. For instance, they can be functionalized to yield new compounds with different biological profiles .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
2-Pyrrolidin-3-yloxyacetic acid derivatives have been studied for their potential as corrosion inhibitors. For instance, pyrrolidine derivatives demonstrated effectiveness in inhibiting steel corrosion in sulfuric acid, with certain pyrrolidone compounds acting primarily as cathodic inhibitors (Bouklah et al., 2006).
Synthesis and Structural Studies
The compound has been involved in studies focusing on synthesis and structural analysis. For instance, research on the synthesis of enantiomeric polyhydroxyalkylpyrrolidines has been conducted, providing insights into the production of diverse pyrrolidine structures (Oliveira Udry et al., 2016). Additionally, the structural and electronic properties of new fullerene derivatives, including pyrrolidin-1-yl phenyl ester compounds, have been explored for their potential as HIV-1 protease inhibitors (Ibrahim et al., 2010).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 2-Pyrrolidin-3-yloxyacetic acid derivatives has been significant. For example, studies have explored the acid-catalyzed ring opening in pyrrolidine-1-carboxamides and their conversion into various compounds (Gazizov et al., 2015). There's also research into the synthesis of novel pyrrolidines through various chemical reactions, highlighting their versatility and potential in various applications (Żmigrodzka et al., 2022).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-Pyrrolidin-3-yloxyacetic acid have been synthesized and analyzed for their potential use as influenza neuraminidase inhibitors (Wang et al., 2001). This underscores the compound's relevance in drug development and pharmaceutical research.
Safety and Hazards
The safety data for “2-Pyrrolidin-3-yloxyacetic acid;hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
Pyrrolidine derivatives, such as “2-Pyrrolidin-3-yloxyacetic acid;hydrochloride”, have potential in drug discovery due to their versatile scaffold. They can be used to obtain compounds for the treatment of various human diseases . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-pyrrolidin-3-yloxyacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMFNAFAIQPXAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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